molecular formula C9H11ClN2O B12116818 2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide

2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide

Cat. No.: B12116818
M. Wt: 198.65 g/mol
InChI Key: JVTFSNBVLOPNLK-UHFFFAOYSA-N
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Description

2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide is an organic compound with a molecular structure that includes an amino group, a chloro-substituted phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide typically involves the reaction of 4-chloro-2-methyl-aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-chloro-2-methyl-aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-n-(4-chloro-phenyl)-acetamide
  • 2-Amino-n-(4-methyl-phenyl)-acetamide
  • 2-Amino-n-(4-chloro-2-methyl-phenyl)-propionamide

Uniqueness

2-Amino-n-(4-chloro-2-methyl-phenyl)-acetamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C9H11ClN2O/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

JVTFSNBVLOPNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN

Origin of Product

United States

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